N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide
Description
The compound “N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide” is a heterocyclic organic molecule featuring a cyclopenta[c]pyridazinone core fused with a tetrahydrothiophene-3-carboxamide moiety. The compound’s stereochemistry and conformation are critical to its physicochemical properties, and its crystal structure may be resolved using programs like SHELXL (part of the SHELX suite) for refinement and visualized via ORTEP-III for graphical representation .
Properties
IUPAC Name |
1,1-dioxo-N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]thiolane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S/c18-13-8-10-2-1-3-12(10)16-17(13)6-5-15-14(19)11-4-7-22(20,21)9-11/h8,11H,1-7,9H2,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNHEHOHMMNRNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CCNC(=O)C3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that may interact with various biological targets, making it a candidate for pharmacological studies. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The compound's structure includes:
- Cyclopenta[c]pyridazine moiety : This component suggests potential interactions with biological receptors or enzymes.
- Tetrahydrothiophene group : Known for its ability to influence biological activity through various mechanisms.
The molecular formula is with a molecular weight of approximately 299.39 g/mol.
Understanding the mechanism of action is crucial for elucidating the therapeutic potential of this compound. Preliminary studies suggest that it may interact with specific proteins or enzymes through:
- Binding Affinity : Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be employed to evaluate the binding affinity to target proteins.
- Molecular Docking Simulations : These can provide insights into the interaction profiles and help predict the biological effects.
Anticancer Properties
Recent studies have indicated that compounds similar to N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)tetrahydrothiophene-3-carboxamide exhibit notable anticancer activity. For instance:
-
Thiosemicarbazones : Related compounds have shown significant anticancer properties in various cell lines. The introduction of sulfur atoms in their structure has been linked to enhanced biological profiles .
Compound Type Activity Observed Cell Lines Tested Thiosemicarbazones Anticancer activity Patu8988 (pancreatic), SGC7901 (gastric), SMMC7721 (hepatic) Similar Compounds Induced apoptosis Various cancer cell lines
Neuroprotective Effects
Some derivatives have shown neuroprotective effects in models of seizure and neurotoxicity. For example, certain compounds demonstrated protection against maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole-induced seizures without significant neurotoxicity .
Case Study 1: Anticancer Activity
In a study examining thiosemicarbazone derivatives, one compound exhibited a high rate of apoptosis in cancer cells and upregulated caspase 3 expression levels, indicating its potential as an anticancer agent . The study utilized MTT assays and flow cytometry to assess cell viability and apoptosis rates.
Case Study 2: Neuroprotective Activity
Another study focused on the anticonvulsant activity of related compounds showed that specific derivatives could elevate gamma-aminobutyric acid (GABA) levels in the brain significantly. This suggests a mechanism involving neurotransmitter modulation which could be critical for developing new treatments for epilepsy .
Comparison with Similar Compounds
Key Inferences :
- The sulfone group in the target compound likely improves aqueous solubility compared to non-sulfonated analogs but may reduce membrane permeability.
- The fused cyclopenta[c]pyridazinone core is rare in literature, suggesting unique binding modes compared to simpler pyridazine derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
